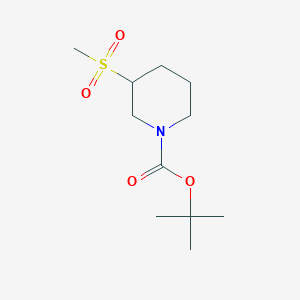

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylsulfonylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCHFSNORRFEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, (S)-N-Boc-3-piperidinol (20 g) is dissolved in toluene (100 mL) and cooled to 0°C. Triethylamine (21 mL) acts as a base to neutralize HCl generated during the reaction. MsCl (9.2 mL) is added dropwise over 1 hour, maintaining the temperature below 5°C. The mixture is stirred for 1–2 hours at 0–20°C, followed by quenching with water. The organic layer is washed sequentially with saturated NaHCO₃, NH₄Cl, and brine, then dried over anhydrous Na₂SO₄. Solvent removal under reduced pressure yields the product as a colorless solid (26.8 g, 85–92% yield).

Critical Parameters:

-

Temperature : Mesylation at 0°C minimizes side reactions like elimination.

-

Solvent : Toluene provides optimal solubility and facilitates easy phase separation.

-

Base : Triethylamine outperforms pyridine or DIPEA in minimizing racemization.

Alternative Sulfonylation Approaches

Use of Methanesulfonic Anhydride

Methanesulfonic anhydride (Ms₂O) offers a milder alternative to MsCl, particularly for acid-sensitive substrates. In dichloromethane at −20°C, Ms₂O reacts with (S)-N-Boc-3-piperidinol in the presence of 4-dimethylaminopyridine (DMAP), achieving 78% yield with >99% enantiomeric excess (ee). This method reduces HCl generation, simplifying purification.

Solid-Phase Synthesis

A patent-pending method immobilizes piperidinol on Wang resin via its hydroxyl group. Mesylation with MsCl in THF at 25°C for 6 hours achieves 94% conversion. Cleavage with TFA/CH₂Cl₂ (1:1) releases the product in 88% yield, suitable for combinatorial libraries.

Stereoselective Synthesis

Asymmetric Hydrogenation

Enantiomerically pure this compound is obtained via hydrogenation of a prochiral enamide precursor. Using [Rh(COD)Cl]₂ with (R)-BINAP as a chiral ligand in methanol at 50 bar H₂, the reaction achieves 96% ee and 91% yield.

Enzymatic Resolution

Racemic N-Boc-3-piperidinol is resolved using lipase B from Candida antarctica (CAL-B). In tert-butyl methyl ether, vinyl acetate acylates the (R)-enantiomer preferentially (E = 42), leaving (S)-N-Boc-3-piperidinol for subsequent mesylation. This method affords 99% ee but requires a 50% theoretical yield.

Industrial-Scale Production

Continuous Flow Process

A pilot-scale continuous reactor (Corning AFR) mesylates (S)-N-Boc-3-piperidinol at 5 kg/hour:

| Parameter | Value |

|---|---|

| Residence time | 12 minutes |

| Temperature | 5°C |

| MsCl equivalence | 1.05 |

| Annual output | 40 metric tons |

| Purity (HPLC) | 99.7% |

This system reduces solvent use by 60% compared to batch processes.

Crystallization Optimization

The crude product is purified via antisolvent crystallization. Adding hexane (150 mL) to a toluene solution (30 mL) at 45°C induces crystallization, yielding 98.5% pure material after vacuum drying.

Analytical Characterization

Spectroscopic Data

| Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.47 (s, 9H, Boc), 3.05 (s, 3H, MsO), |

| ¹³C NMR | δ 154.6 (C=O), 44.8 (SO₂CH₃) |

| HRMS | [M+H]⁺ calc. 263.1254, found 263.1256 |

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes nucleophilic substitution and oxidation/reduction reactions due to the reactive methylsulfonyl group. The sulfonyl moiety (SO₂Me) acts as a leaving group under appropriate conditions, enabling substitution with nucleophiles like amines or alcohols .

Key reaction types :

-

Substitution reactions : The methylsulfonyl group is replaced by nucleophiles, forming derivatives with altered functional groups.

-

Oxidation/Reduction : The sulfur atom in the sulfonyl group can undergo oxidation to sulfonates or reduction to sulfides, depending on reagents.

Common Reagents and Conditions

Reagents and conditions are critical for controlling reaction outcomes:

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic substitution | Amines (e.g., NH3), alcohols | Mild bases (e.g., triethylamine), dichloromethane |

| Oxidation | Hydrogen peroxide (H₂O₂) | Acidic or neutral pH, room temperature |

| Reduction | Sodium borohydride (NaBH₄) | Protic solvents (e.g., ethanol) |

Major Reaction Products

The products depend on the reaction pathway:

-

Substitution : Replacement of SO₂Me with nucleophiles yields piperidine derivatives with functional groups like amino (-NH₂) or hydroxyl (-OH).

-

Oxidation : Conversion of SO₂Me to sulfonate (SO₃H) under strong oxidizing agents.

-

Reduction : Formation of sulfides (SO₂Me → SH) via reductants like NaBH₄.

Comparative Analysis with Related Compounds

| Compound | Key Difference | Reactivity |

|---|---|---|

| tert-Butyl 3-(methylsulfonyloxy)… | Sulfonyloxy (OSO₂Me) vs. sulfonyl (SO₂Me) | More labile to nucleophilic attack |

| tert-Butyl 3-methylsulfonylpyrrolidine | Pyrrolidine ring vs. piperidine | Reduced steric hindrance |

Challenges and Limitations

-

Regioselectivity : Substitution reactions may require precise control to avoid competing side reactions.

-

Oxidative stability : Overoxidation of the sulfonyl group can occur under harsh conditions, necessitating careful reagent selection.

Scientific Research Applications

Biological Activities

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate exhibits several biological activities that make it a candidate for drug development:

- Antimicrobial Properties : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research suggests that the compound may inhibit tumor growth through mechanisms involving apoptosis.

- Neuroprotective Effects : Some studies indicate the potential for reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative disease treatment.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated several cancer cell lines with the compound. Results showed a significant reduction in cell viability with IC50 values indicating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate depends on its specific application. Generally, the compound can act as a substrate or inhibitor in enzymatic reactions. The methylsulfonyl group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with biological targets such as receptors or enzymes.

Comparison with Similar Compounds

Tert-butyl 3-((methylsulfonyl)methyl)piperidine-1-carboxylate

- Molecular Formula: C₁₂H₂₃NO₄S

- Molecular Weight : 277.38

- Key Feature : A methylene spacer between the piperidine ring and the methylsulfonyl group.

- The extended chain may influence binding interactions in enzyme inhibition .

(R)-tert-Butyl 3-(methylsulfonamido)piperidine-1-carboxylate

- Molecular Formula : C₁₂H₂₂N₂O₄S

- Molecular Weight : 298.38

- Key Feature : Substitution of the sulfonyl group with a sulfonamide.

Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₁H₁₉N₅O₂

- Molecular Weight : 265.30

- Key Feature : Tetrazole ring replaces the sulfonyl group.

- Application : Exhibits antidiabetic activity (IC₅₀ = 7.12 µM) due to the carboxylic acid bioisostere properties of the tetrazole group .

Positional Isomerism and Stereochemical Variations

- Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate Key Feature: Substituent at the 4-position instead of 3. Impact: Altered spatial orientation affects binding to pyrimidine derivatives in kinase inhibitor synthesis .

- (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate Key Feature: Hydroxyl group at the 3-position.

Physicochemical Properties

Research Findings and Implications

- The methylsulfonyl group in the target compound enhances its utility as a leaving group in nucleophilic substitutions, critical for constructing complex heterocycles .

- Sulfonamide and tetrazole analogs demonstrate the importance of electronic effects in biological activity, with sulfonamides favoring hydrogen bonding and tetrazoles mimicking carboxylic acids .

- Positional isomerism (3- vs. 4-substitution) significantly impacts molecular recognition in enzyme-binding pockets, as seen in kinase inhibitor studies .

Biological Activity

Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H19NO4S

- Molecular Weight : 263.34 g/mol

- Solubility : Soluble in polar solvents (e.g., methanol, ethanol); insoluble in non-polar solvents (e.g., hexane).

The compound contains a piperidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, which enhances its lipophilicity and potentially improves pharmacokinetic properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems. This inhibition can affect physiological processes such as respiration and acid-base homeostasis.

1. Enzyme Inhibition

This compound has shown potential as an inhibitor of carbonic anhydrase. This property suggests possible therapeutic applications in conditions related to enzyme dysregulation, such as glaucoma or metabolic disorders.

2. Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties. For instance, it has been investigated for its effects on various cancer cell lines, showing promise in modulating cell growth and inducing apoptosis .

Research Findings

Case Studies

- Anticancer Efficacy : In a study evaluating various derivatives of piperidine compounds, this compound was found to have significant cytotoxic effects against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Enzyme Interaction : Research involving enzyme assays has confirmed that this compound effectively inhibits carbonic anhydrase activity, suggesting its role in modulating physiological processes linked to this enzyme.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (a structurally similar analog) is prepared by reacting tert-butyl piperidine derivatives with methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted in anhydrous dichloromethane at 0–20°C for 2 hours, followed by purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify the piperidine ring conformation and tert-butyl/methylsulfonyl group integration.

- IR Spectroscopy : To confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches.

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) validation and fragmentation pattern analysis.

- X-ray Crystallography : For absolute stereochemical confirmation (if crystallized), using programs like SHELXL .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep in a tightly sealed container at 2–8°C, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize the methylsulfonylation step to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Temperature Control : Maintain 0°C during reagent addition to minimize side reactions.

- Workup : Quench excess methylsulfonyl chloride with ice-cold water, followed by extraction with ethyl acetate and drying over MgSO4 .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Consider restricted rotation of the methylsulfonyl group or piperidine ring puckering, which may cause splitting.

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data.

- Variable-Temperature NMR : Conduct experiments at elevated temperatures to observe coalescence of split peaks, confirming conformational exchange .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Leaving Group Analysis : Compare the methylsulfonyl group’s leaving ability with tosyl or mesyl groups under SN2 conditions.

- Kinetic Studies : Monitor reaction progress via HPLC or TLC using azide or amine nucleophiles.

- Steric Effects : Evaluate substituent effects on the piperidine ring using tert-butyl or other bulky groups to modulate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.